molecular formula C12H22 B14468772 4,7-Dimethyldeca-3,7-diene CAS No. 66063-42-1

4,7-Dimethyldeca-3,7-diene

Katalognummer: B14468772
CAS-Nummer: 66063-42-1
Molekulargewicht: 166.30 g/mol
InChI-Schlüssel: KAUWPMDVHADUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.

Major Products

    Oxidation: Epoxides, diols, and other oxygenated compounds.

    Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.

    Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.

Wissenschaftliche Forschungsanwendungen

4,7-Dimethyldeca-3,7-diene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.

Vergleich Mit ähnlichen Verbindungen

4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.

Eigenschaften

CAS-Nummer

66063-42-1

Molekularformel

C12H22

Molekulargewicht

166.30 g/mol

IUPAC-Name

4,7-dimethyldeca-3,7-diene

InChI

InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3

InChI-Schlüssel

KAUWPMDVHADUBZ-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(C)CCC(=CCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.